molecular formula C5H8Br2N2O B2498098 2,2-Dibromo-1-methylcyclopropanecarbohydrazide CAS No. 85426-53-5

2,2-Dibromo-1-methylcyclopropanecarbohydrazide

Cat. No.: B2498098
CAS No.: 85426-53-5
M. Wt: 271.94
InChI Key: PQSDXYDHMNMBFU-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-methylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C5H8Br2N2O and a molecular weight of 271.94 g/mol . This compound is notable for its unique structure, which includes a cyclopropane ring substituted with bromine atoms and a carbohydrazide group. It is primarily used in proteomics research and other scientific applications .

Chemical Reactions Analysis

2,2-Dibromo-1-methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dibromo-1-methylcyclopropanecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dibromo-1-methylcyclopropanecarbohydrazide exerts its effects involves its ability to interact with nucleophiles and participate in redox reactions. The bromine atoms and carbohydrazide group are key functional groups that facilitate these interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2,2-Dibromo-1-methylcyclopropanecarbohydrazide include other brominated cyclopropane derivatives and carbohydrazides. For example:

    2,2-Dibromo-1-methylcyclopropane: Lacks the carbohydrazide group but shares the brominated cyclopropane structure.

    1-Methylcyclopropanecarbohydrazide: Lacks the bromine atoms but contains the carbohydrazide group.

    2,2-Dichloro-1-methylcyclopropanecarbohydrazide: Similar structure but with chlorine atoms instead of bromine.

The uniqueness of this compound lies in its combination of bromine atoms and a carbohydrazide group, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2,2-dibromo-1-methylcyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSDXYDHMNMBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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